![molecular formula C29H31Cl2NO5 B14956788 7-[(3,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14956788.png)
7-[(3,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3,4-DICHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3,4-DICHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the decahydroisoquinoline core This is typically achieved through a series of hydrogenation and cyclization reactions The chromenone moiety is then introduced via a condensation reaction with the appropriate aldehyde or ketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation steps and the development of more efficient catalysts for the condensation and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3,4-DICHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving decahydroisoquinoline and chromenone derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3,4-DICHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, further modulating their function.
Comparison with Similar Compounds
Similar compounds include other decahydroisoquinoline and chromenone derivatives. These compounds share some structural features but differ in the specific functional groups attached. For example:
Decahydroisoquinoline derivatives: These compounds have similar core structures but may have different substituents, affecting their biological activity.
Chromenone derivatives: These compounds have the chromenone moiety but may lack the decahydroisoquinoline core, leading to different chemical and biological properties.
Properties
Molecular Formula |
C29H31Cl2NO5 |
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Molecular Weight |
544.5 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(3,4-dichlorophenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C29H31Cl2NO5/c1-17-21-7-9-25(36-16-19-6-8-23(30)24(31)13-19)18(2)27(21)37-28(34)22(17)14-26(33)32-12-11-29(35)10-4-3-5-20(29)15-32/h6-9,13,20,35H,3-5,10-12,14-16H2,1-2H3 |
InChI Key |
VOYCGAMYOSUCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C=C3)Cl)Cl)CC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
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